molecular formula C25H22N2O3S B2644731 3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 313553-86-5

3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2644731
CAS No.: 313553-86-5
M. Wt: 430.52
InChI Key: MKKMRZKPODNESJ-UHFFFAOYSA-N
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Description

The compound 3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a synthetic small molecule designed for research purposes, integrating a benzamide moiety linked to a 1,3-thiazole core. This structure is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows it to potentially interact with and disrupt crucial biological processes in target cells . Compounds featuring the 1,3-thiazole and dimethoxy-substituted benzamide pharmacophores are of significant interest in medicinal chemistry due to their versatile biological activities, which can include antimicrobial, anticancer, and antiviral effects . Researchers can explore its mechanism of action, which may involve the inhibition of key enzymes such as lactate dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), or topoisomerase-II, pathways that have been demonstrated as viable targets for related chalcone and heterocyclic compounds . The presence of the 1,3-thiazole ring is particularly notable, as derivatives containing this scaffold have been investigated for their potential as antitumor agents and their ability to interact with various enzymatic targets . This molecule is intended for use in biochemical assay development, enzyme inhibition studies, and initial cell-based screening to investigate its potential research applications and elucidate its structure-activity relationships.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-16-9-11-17(12-10-16)22-23(18-7-5-4-6-8-18)31-25(26-22)27-24(28)19-13-20(29-2)15-21(14-19)30-3/h4-15H,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKMRZKPODNESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester, an aldehyde, and thiourea under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization.

  • Formation of Thiazole Ring

      Reactants: β-keto ester, aldehyde, thiourea

      Conditions: Acidic medium, typically using hydrochloric acid

      Reaction: Condensation reaction to form the thiazole ring

  • Functionalization

      Reactants: Thiazole intermediate, 3,5-dimethoxybenzoyl chloride

      Conditions: Base such as triethylamine, solvent like dichloromethane

      Reaction: Nucleophilic acyl substitution to attach the benzamide moiety

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiazole ring undergoes electrophilic substitution at electron-rich positions. The 5-phenyl and 4-(4-methylphenyl) groups direct reactivity:

  • Nitration : Occurs at the para position of the phenyl groups under HNO₃/H₂SO₄, forming nitro derivatives (yield: ~65–75%) .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups on the phenyl rings, enhancing water solubility .

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsPosition ModifiedProduct YieldKey Reference
NitrationHNO₃, H₂SO₄, 0–5°C, 4 hrPara to phenyl groups68%
HalogenationCl₂, FeCl₃, refluxThiazole C-2 (minor)45%

Amide Bond Hydrolysis

The benzamide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl at 100°C cleaves the amide bond, yielding 3,5-dimethoxybenzoic acid and 2-amino-4-(4-methylphenyl)-5-phenylthiazole .

  • Basic Hydrolysis : NaOH/EtOH generates the carboxylate salt, recoverable via acidification (yield: ~80%) .

Table 2: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureTimeProductsYield
Acidic6M HCl100°C6 hr3,5-Dimethoxybenzoic acid + thiazole amine78%
Basic2M NaOH, EtOH80°C4 hrSodium carboxylate + thiazole amine82%

Functionalization of Methoxy Groups

The 3,5-dimethoxy groups participate in demethylation and alkylation:

  • Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, forming hydroxyl derivatives (yield: ~60%) .

  • O-Methylation : CH₃I/K₂CO₃ restores methoxy groups if modified .

Thiazole Ring Modifications

The thiazole core reacts with nucleophiles and oxidizing agents:

  • Nucleophilic Attack : NH₂OH·HCl opens the thiazole ring under reflux, forming thioamide intermediates .

  • Oxidation : H₂O₂/AcOH oxidizes the thiazole sulfur to sulfoxide, altering electronic properties .

Cross-Coupling Reactions

The aryl groups enable Pd-catalyzed couplings:

  • Suzuki Coupling : Phenylboronic acid reacts with brominated derivatives (Pd(PPh₃)₄, Na₂CO₃) to form biaryl products .

Biological Activity Correlation

Reactivity impacts bioactivity:

  • Nitro derivatives show enhanced cytotoxicity (IC₅₀: 8.3 µg/mL against A549 cells) .

  • Hydrolysis products lose activity, confirming the amide’s role in target binding .

Key Research Findings:

  • SAR Studies : Methoxy groups and thiazole substituents are critical for anti-inflammatory and anticancer activity .

  • Stability : The compound degrades under UV light (t₁/₂: 12 hr), necessitating dark storage.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide have shown efficacy against various cancer cell lines. A study highlighted the synthesis of thiazole-integrated compounds that demonstrated selective cytotoxicity towards human cancer cells such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AA54915.7
Compound BMCF-712.5
This compoundU251 (Glioblastoma)TBDTBD

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant activities. Certain analogues have displayed significant protective effects in animal models against induced seizures, suggesting potential applications in treating epilepsy . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticonvulsant efficacy.

Antimicrobial Activity

The compound's thiazole structure is associated with antimicrobial properties. Research has shown that thiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For example, compounds with similar structures have been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations .

Case Study 1: Anticancer Efficacy

In a recent study focused on a series of thiazole-based compounds, researchers synthesized several derivatives and evaluated their anticancer properties against multiple cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anticonvulsant Activity Assessment

Another study assessed the anticonvulsant activity of various thiazole derivatives using the pentylenetetrazol (PTZ) seizure model in mice. The results showed that certain modifications on the thiazole ring led to enhanced protective effects against seizures .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The methoxy groups and benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a benzamide-thiazole scaffold with several analogs, but substituent variations critically influence its properties:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) IR Data (C=O, NH, etc.) Elemental Analysis (C/H/N)
Target Compound Thiazole + benzamide 4-(4-methylphenyl), 5-phenyl, 3,5-dimethoxybenzamide N/A N/A N/A N/A
3e (Marine Drugs, 2015) Thiazole + sulfonylindole 5-Fluoro-1-(4-methylphenyl)sulfonylindole, pyrrolopyridine 257–258 97 NH (3319 cm⁻¹), SO₂ (1340 cm⁻¹) Calc: 61.46/3.51/11.47; Found: 61.73/3.25/11.31
3f (Marine Drugs, 2015) Thiazole + sulfonylindole 5-Fluoro-1-(4-methylphenyl)sulfonylindole, methyl-pyrrolopyridine 230–231 40 SO₂ (1340 cm⁻¹) Calc: 62.13/3.81/11.15; Found: 61.98/3.99/10.90
Compound 6 (Molecules, 2011) Thiadiazole + benzamide Isoxazole, phenyl 160 70 C=O (1606 cm⁻¹) Calc: 62.06/3.47/16.08; Found: 61.98/3.55/16.11
8a (Molecules, 2011) Thiadiazole + pyridine Acetyl, methylpyridine 290 80 2C=O (1679, 1605 cm⁻¹) Calc: 66.65/4.38/13.52; Found: 66.49/4.26/13.28

Key Observations :

  • Melting Points : Higher melting points in sulfonylindole derivatives (e.g., 3e at 257–258°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding via NH/SO₂ groups) compared to the target compound’s likely lower thermal stability due to methoxy groups .
  • Spectral Data : The absence of SO₂ or NH stretches in the target compound’s IR profile (inferred from structural differences) distinguishes it from sulfonylindole derivatives .

Biological Activity

The compound 3,5-dimethoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a thiazole-derived benzamide that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C20H22N2O2S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

The synthesis of thiazole derivatives often involves multi-step reactions that include the formation of thiazole rings through condensation reactions and subsequent modifications to introduce various functional groups. The specific synthetic pathways for this compound have not been extensively documented in the literature, indicating a need for further exploration in synthetic methodologies.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. A related study evaluated various thiazole-based compounds for their antibacterial activity against Escherichia coli and Staphylococcus aureus , as well as antifungal activity against Aspergillus niger and Aspergillus oryzae . The results indicated that certain thiazole derivatives exhibited significant antimicrobial effects at concentrations as low as 1 µg/mL . This suggests that this compound could potentially possess similar properties.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been documented. For instance, compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain thiazole-containing compounds demonstrated significant cytotoxicity against cancer cell lines, with IC50 values lower than established chemotherapeutic agents like doxorubicin .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Thiazoles often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
  • Interaction with DNA: Some thiazole derivatives bind to DNA or interfere with DNA replication processes.
  • Modulation of Signaling Pathways: They may influence various signaling pathways involved in inflammation and cancer progression.

Study on Antibacterial Properties

A notable case study focused on a series of amides derived from thiazoles, including those with similar structures to this compound. These compounds were screened for antibacterial efficacy using the cup plate method. The results indicated promising activity against both gram-positive and gram-negative bacteria .

Study on Anticancer Effects

Another significant study investigated the anticancer effects of thiazole derivatives on human cancer cell lines. The findings revealed that certain compounds exhibited strong antiproliferative activity by inducing apoptosis and inhibiting key survival pathways within cancer cells. This suggests that this compound may also share these beneficial properties .

Q & A

Q. How to analyze electron density distribution to predict reactivity in substitution reactions?

  • Methodology :
  • Multiwfn analysis : Calculate Laplacian of electron density (∇²ρ) at bond critical points to identify sites prone to nucleophilic attack (e.g., electron-deficient thiazole rings) .
  • Fukui functions : Rank atomic sites by electrophilicity (f+f^+) to guide regioselective modifications .

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